4-Chloro-3-ethoxy-2-fluorobenzonitrile

Description

Its molecular formula is C₉H₇ClFNO, with a molecular weight of 199.61 g/mol. The compound is commercially available in 97% purity, with standard packaging options of 250 mg and 1 g . However, certain suppliers have discontinued larger quantities (e.g., 5g) due to demand fluctuations .

The ethoxy group confers moderate electron-donating effects, while the chloro, fluoro, and nitrile groups are electron-withdrawing, creating a polarized electronic structure. This unique combination of substituents makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Structure

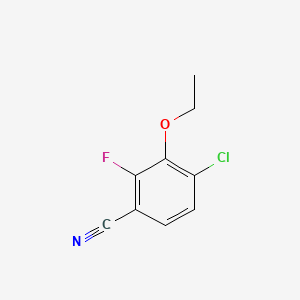

2D Structure

Properties

IUPAC Name |

4-chloro-3-ethoxy-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYHZDFUKRNQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chloro-4-fluorobenzonitrile is a crucial intermediate, which can be prepared by diazotization of 2-chloro-4-fluoroaniline followed by cyanation using cuprous cyanide, as demonstrated in a related synthesis of 2-chloro-4-fluorobenzonitrile (a close analog).

- Introduction of the ethoxy group is typically achieved by nucleophilic aromatic substitution or etherification on an appropriately halogenated benzonitrile intermediate.

Representative Synthetic Route

A patent describing a related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, outlines a multi-step synthesis that can be adapted for 4-chloro-3-ethoxy-2-fluorobenzonitrile, involving:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Conversion of 2-chloro-5-bromobenzoic acid to acyl chloride | Oxalyl chloride-DMF system or thionyl chloride; temperature -40°C to 100°C; 1-48 h | Non-protic solvents like dichloromethane, acetonitrile, toluene preferred |

| B | Etherification with phenyl ethyl ether under acid catalysis | Acid catalyst; solvent dissolution; cooling | Introduces ethoxy substituent |

| C | Reduction of intermediate | Suitable reducing agents (not specified) | Converts aldehyde or related group to desired intermediate |

| D | Formylation to introduce aldehyde group | Formylation reagent; temperature -100°C to 60°C; 1-20 h | Final step to obtain target aldehyde intermediate |

This route emphasizes controlled reaction conditions and solvent choice to optimize yield and purity.

Cyanation and Fluorination

- The cyanation step to form the benzonitrile group can be achieved via diazotization of the corresponding aniline followed by copper(I) cyanide treatment under controlled conditions, as shown in the synthesis of 2-chloro-4-fluorobenzonitrile.

- Fluorine substitution is generally introduced early in the synthesis by starting with fluorinated aromatic precursors or via selective halogen exchange reactions.

Alternative Methods and Related Compounds

- While direct literature on this compound is limited, methodologies for related compounds such as 4-chloro-3-(trifluoromethyl) phenylisocyanate provide insight into multi-step aromatic substitution, nitration, reduction, and isocyanate formation steps that may be analogous.

- The use of copper-catalyzed aromatic substitution and nitrite-mediated halogen exchange reactions in acetonitrile solvent systems has been documented for similar benzonitrile derivatives.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

- The preparation of this compound requires careful control of reaction conditions, especially temperature and solvent choice, to achieve high regioselectivity and yield.

- Chlorination and cyanation steps are critical and often involve hazardous reagents such as oxalyl chloride and cuprous cyanide, necessitating strict safety protocols.

- The ethoxy group introduction is typically achieved via nucleophilic substitution or etherification on a halogenated intermediate.

- Purification is commonly done by silica gel chromatography to isolate the desired regioisomer with high purity.

- Although direct synthetic procedures for this compound are scarce, related compounds’ syntheses provide a framework adaptable to this target molecule.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxy-2-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

Oxidation: Formation of 4-chloro-3-ethoxy-2-fluorobenzaldehyde or 4-chloro-3-ethoxy-2-fluorobenzoic acid.

Reduction: Formation of 4-chloro-3-ethoxy-2-fluorobenzylamine.

Scientific Research Applications

4-Chloro-3-ethoxy-2-fluorobenzonitrile is utilized in several scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzonitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups, such as chloro and fluoro, can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Chloro-3-ethoxy-2-fluorobenzonitrile with five analogous compounds from the Alfa catalog and other sources :

Key Observations:

Positional Isomerism: The positional swap of Cl and OEt between this compound and 3-Chloro-4-ethoxy-5-fluorobenzonitrile alters steric and electronic profiles. The ethoxy group at position 3 (meta to nitrile) in the former may enhance solubility compared to its isomer . 4-Amino-2-chloro-3-fluorobenzonitrile replaces ethoxy with an amino group, drastically increasing reactivity (e.g., in coupling reactions) but reducing stability .

Functional Group Impact :

- 4-Chloro-3-ethoxy-2-fluorobenzoic acid and its acid chloride derivative highlight the nitrile group’s role as a precursor. The nitrile can be hydrolyzed to carboxylic acid or converted to acid chloride for further derivatization .

- 2-Chloro-4-fluoro-3-methylbenzonitrile substitutes ethoxy with a methyl group, reducing steric bulk but increasing hydrophobicity. This compound is used in synthesizing bioactive molecules, as shown in .

Biological Activity

4-Chloro-3-ethoxy-2-fluorobenzonitrile is an organic compound notable for its unique structural features, including a chloro group, an ethoxy group, and a fluorine atom on a phenyl ring. Its molecular formula is C₉H₈ClFNO, with a molecular weight of approximately 199.61 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities.

The compound's reactivity can be attributed to its functional groups, which allow it to participate in various chemical reactions such as nucleophilic substitution and hydrolysis. These reactions are crucial for modifying the compound's structure, thereby enhancing its utility in synthetic chemistry.

Biological Activity Overview

This compound exhibits significant biological activity across several domains:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, indicating possible therapeutic uses in inflammatory diseases.

- Anticancer Properties : Research indicates that this compound may have anticancer effects, particularly through interactions with specific cellular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Modifications to the compound's structure can significantly influence its efficacy and safety profile. For example, variations in the ethoxy or chloro groups may enhance or diminish its biological effects .

Antimicrobial Studies

In a study assessing various derivatives of benzonitriles, this compound demonstrated notable activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth effectively at low concentrations.

Anti-inflammatory Effects

Research involving in vitro models of inflammation showed that this compound could reduce cytokine release from activated immune cells. This suggests a potential mechanism by which it could alleviate symptoms of inflammatory diseases .

Anticancer Research

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. Further investigations into its interaction with molecular targets associated with cancer pathways are ongoing .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-fluorophenylacetonitrile | Lacks ethoxy group | More straightforward synthesis |

| 4-Fluorophenylacetonitrile | Lacks chlorine and ethoxy | Potentially lower toxicity |

| 4-Chloro-N,N-diethylphenylacetamide | Contains amide functional group | Higher lipophilicity |

This table illustrates how variations in functional groups affect chemical reactivity and biological properties, emphasizing the unique attributes of this compound within this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Chloro-3-ethoxy-2-fluorobenzonitrile, and how do reaction parameters influence yield?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For NAS, the ethoxy and fluoro substituents act as ortho/para-directing groups, while the chloro group may participate in subsequent substitutions. Solvent polarity (e.g., DMF or THF) and temperature (60–100°C) critically affect reaction kinetics and regioselectivity. Pre-functionalization of the benzene ring (e.g., introducing nitrile first) can minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer :

- NMR :

- ¹H NMR : Ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), fluorine-coupled splitting in aromatic protons.

- ¹³C NMR : Nitrile carbon (δ ~115–120 ppm), aromatic carbons influenced by electron-withdrawing groups (Cl, F).

- IR : Strong nitrile stretch (~2240 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-O (1250 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous confirmation .

Q. How does the electronic interplay between substituents (Cl, F, ethoxy) influence the compound’s reactivity in further functionalization?

- Answer : The ethoxy group donates electron density via resonance, activating specific positions for electrophilic substitution, while Cl and F withdraw electron density, directing reactions to meta/para positions. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Advanced Research Questions

Q. What strategies mitigate competing substitution pathways during the synthesis of this compound, particularly in multi-halogenated systems?

- Answer :

- Use protecting groups (e.g., silyl ethers for ethoxy) to temporarily block reactive sites.

- Optimize stoichiometry: Limit excess halogenating agents to prevent over-substitution.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., para-substitution), while higher temperatures may drive thermodynamic equilibration .

Q. How can contradictory literature data on the compound’s melting point or solubility be systematically resolved?

- Answer :

- Reproducibility checks : Synthesize the compound using reported methods and compare physical properties.

- Phase purity analysis : Use differential scanning calorimetry (DSC) to detect polymorphs or impurities.

- Solvent screening : Test solubility in polar (DMSO) vs. non-polar (hexane) solvents to identify discrepancies due to hydration or crystal packing .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions, and how can this inform storage protocols?

- Answer :

- Acidic conditions : Hydrolysis of the nitrile group to carboxylic acid is unlikely unless strong acids (H₂SO₄) and heat are applied.

- Basic conditions : Ethoxy groups may undergo nucleophilic displacement (e.g., with OH⁻).

- Storage : Store in anhydrous, inert atmospheres at 4°C to prevent moisture-induced degradation .

Methodological Recommendations

- Regioselectivity Analysis : Combine experimental data (HPLC, GC-MS) with computational modeling (e.g., Gaussian or ORCA) to map reaction pathways .

- Contradiction Resolution : Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) and authoritative databases (PubChem, CAS) while excluding unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.